2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride 2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2097936-58-6
VCID: VC2897863
InChI: InChI=1S/C12H15N3O.2ClH/c13-8-11-3-6-15-12(7-11)16-9-10-1-4-14-5-2-10;;/h3,6-7,10,14H,1-2,4-5,9H2;2*1H
SMILES: C1CNCCC1COC2=NC=CC(=C2)C#N.Cl.Cl
Molecular Formula: C12H17Cl2N3O
Molecular Weight: 290.19 g/mol

2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride

CAS No.: 2097936-58-6

Cat. No.: VC2897863

Molecular Formula: C12H17Cl2N3O

Molecular Weight: 290.19 g/mol

* For research use only. Not for human or veterinary use.

2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride - 2097936-58-6

Specification

CAS No. 2097936-58-6
Molecular Formula C12H17Cl2N3O
Molecular Weight 290.19 g/mol
IUPAC Name 2-(piperidin-4-ylmethoxy)pyridine-4-carbonitrile;dihydrochloride
Standard InChI InChI=1S/C12H15N3O.2ClH/c13-8-11-3-6-15-12(7-11)16-9-10-1-4-14-5-2-10;;/h3,6-7,10,14H,1-2,4-5,9H2;2*1H
Standard InChI Key CJQSXLWSDYCWJN-UHFFFAOYSA-N
SMILES C1CNCCC1COC2=NC=CC(=C2)C#N.Cl.Cl
Canonical SMILES C1CNCCC1COC2=NC=CC(=C2)C#N.Cl.Cl

Introduction

Chemical Identity and Structural Properties

2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride possesses a clearly defined chemical identity with specific structural characteristics. The compound contains a pyridine ring with a carbonitrile group at position 4, which is connected to a piperidine ring via a methoxy linkage. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for various research applications. The nitrogen atoms in both the pyridine and piperidine rings contribute to the compound's ability to participate in hydrogen bonding and other molecular interactions.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the following table:

PropertyValue
CAS Number2097936-58-6
Molecular FormulaC₁₂H₁₇Cl₂N₃O
Molecular Weight290.19 g/mol
IUPAC Name2-(piperidin-4-ylmethoxy)pyridine-4-carbonitrile;dihydrochloride
Standard InChIInChI=1S/C12H15N3O.2ClH/c13-8-11-3-6-15-12(7-11)16-9-10-1-4-14-5-2-10;;/h3,6-7,10,14H,1-2,4-5,9H2;2*1H
Standard InChIKeyCJQSXLWSDYCWJN-UHFFFAOYSA-N
SMILESC1CNCCC1COC2=NC=CC(=C2)C#N.Cl.Cl

The compound features a cyano group (-C≡N) at position 4 of the pyridine ring, which contributes to its electronic properties and potential reactivity patterns. The piperidine ring provides a basic nitrogen center, while the methoxy linker creates structural flexibility. In its dihydrochloride form, the compound exists as a salt with two chloride counter-ions, typically associated with the basic nitrogen atoms in the structure .

Synthesis Methodologies

The synthesis of 2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride typically involves a multi-step organic synthesis approach. Based on established synthetic routes for similar compounds, the preparation generally requires several carefully controlled reactions to construct the final molecular architecture with the desired functional groups in the correct positions.

General Synthetic Route

Applications in Pharmaceutical Research

2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride has significant value in pharmaceutical research and development due to its structural features and chemical reactivity profile.

Role as a Chemical Intermediate

The compound serves primarily as an intermediate in the synthesis of more complex molecules with potential pharmacological activities. Its unique structure provides a versatile scaffold for further chemical modifications, enabling the creation of diverse chemical libraries for drug discovery programs. The presence of the cyano group can serve as a precursor for various functional group transformations, including conversion to amides, carboxylic acids, or amidines, which are common motifs in medicinal chemistry.

Analytical Characterization Techniques

Proper characterization of 2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride is essential for confirming its identity, purity, and structural integrity for research applications.

Spectroscopic Analysis

Several spectroscopic techniques are typically employed for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed structural information about the arrangement of atoms

  • Mass Spectrometry (MS) - Confirms molecular weight and fragmentation patterns

  • Infrared (IR) Spectroscopy - Identifies functional groups, particularly the characteristic C≡N stretching of the nitrile group

  • UV-Visible Spectroscopy - Examines electronic transitions and chromophoric properties

These analytical methods collectively provide comprehensive structural verification and purity assessment of the compound.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to assess the purity of the compound and to monitor reactions during synthesis. These techniques enable detection of potential impurities and ensure the compound meets quality standards for research applications.

Future Research Perspectives

The structural features of 2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride suggest several promising avenues for future research and development.

Structure-Activity Relationship Studies

The compound's molecular architecture provides opportunities for systematic structural modifications to develop structure-activity relationship (SAR) studies. Potential modifications include:

  • Variation of substituents on the pyridine ring

  • Modification of the piperidine moiety

  • Replacement of the methoxy linker with alternative connecting groups

  • Derivatization of the nitrile group to other functional entities

These structural variations could yield new compounds with enhanced potency, selectivity, or pharmacokinetic properties for specific therapeutic applications.

Integration into Drug Discovery Programs

As pharmaceutical research continues to advance, compounds like 2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride remain valuable as building blocks or intermediates in drug discovery pipelines. Their utility in constructing more complex bioactive molecules underscores their importance in medicinal chemistry research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator